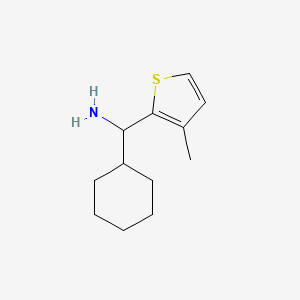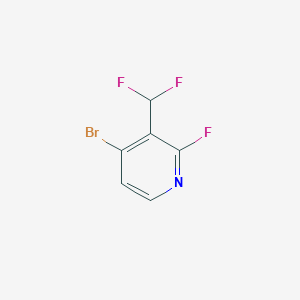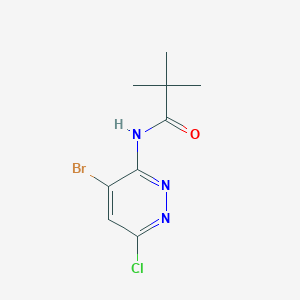
N-(4-Bromo-6-chloropyridazin-3-yl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Bromo-6-chloropyridazin-3-yl)pivalamide: is a chemical compound that belongs to the pyridazine family It is characterized by the presence of bromine and chlorine atoms on the pyridazine ring, along with a pivalamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Bromo-6-chloropyridazin-3-yl)pivalamide typically involves multiple steps. One common method starts with the preparation of 4-bromo-6-chloropyridazin-3-amine. This intermediate is then reacted with pivaloyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: N-(4-Bromo-6-chloropyridazin-3-yl)pivalamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyridazine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry: N-(4-Bromo-6-chloropyridazin-3-yl)pivalamide is used as a building block in organic synthesis. It can be employed to create more complex molecules for use in pharmaceuticals and materials science.
Biology: In biological research, this compound can be used to study the effects of halogenated pyridazines on biological systems. It may serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure allows for the exploration of new pharmacophores and drug candidates.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity makes it a valuable intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Bromo-6-chloropyridazin-3-yl)pivalamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance binding affinity and selectivity towards certain biological targets. The pivalamide group may also influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability.
Comparison with Similar Compounds
- 3-Amino-4-bromo-6-chloropyridazine
- 4-Bromo-6-chloropyridazin-3(2H)-one
- 3-(4-Bromophenyl)-6-chloropyridazine
Comparison: N-(4-Bromo-6-chloropyridazin-3-yl)pivalamide is unique due to the presence of the pivalamide group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may offer distinct advantages in terms of stability, solubility, and binding affinity. The combination of bromine and chlorine atoms on the pyridazine ring also provides unique opportunities for further functionalization and derivatization.
Properties
Molecular Formula |
C9H11BrClN3O |
|---|---|
Molecular Weight |
292.56 g/mol |
IUPAC Name |
N-(4-bromo-6-chloropyridazin-3-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C9H11BrClN3O/c1-9(2,3)8(15)12-7-5(10)4-6(11)13-14-7/h4H,1-3H3,(H,12,14,15) |
InChI Key |
GJKRTGBXRVEWQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN=C(C=C1Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



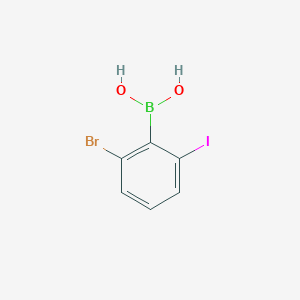
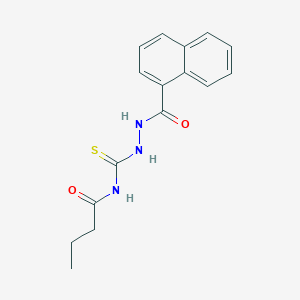

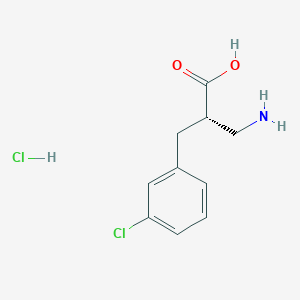
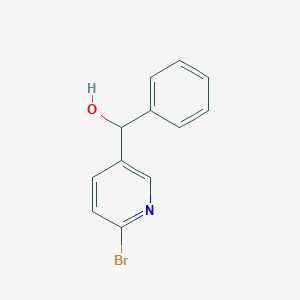

![(1S,4S,6R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B12952580.png)

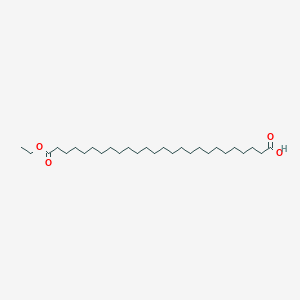
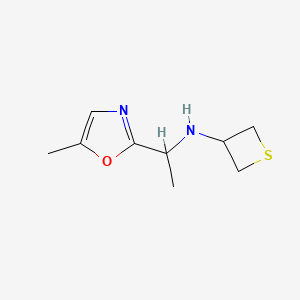
![Phenylalanine, N-[(3-chlorophenyl)sulfonyl]-](/img/structure/B12952605.png)
